1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxy group, a dihydropyridine ring, and a carboxylic acid functional group
Mechanism of Action
Target of Action
It is known that tert-butyloxycarbonyl-protected amino acids (boc-aails) are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with amino acids or proteins in the body.
Mode of Action
The compound’s mode of action is likely related to its role in dipeptide synthesis. The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. This process is part of the broader protein synthesis pathway, which is crucial for many biological functions, including cell growth and repair .
Pharmacokinetics
The compound’s solubility and reactivity suggest that it may be well-absorbed and distributed in the body .
Result of Action
The compound’s action results in the formation of dipeptides, which are crucial components of proteins. Proteins play a wide variety of roles in the body, from providing structural support to cells, to acting as enzymes that facilitate biochemical reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability. Additionally, the presence of other compounds, such as glucose and citric acid, can also influence its action .
Preparation Methods
The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the dihydropyridine ring. One common method involves the use of di-tert-butyl dicarbonate to introduce the tert-butoxy group . The reaction conditions often require the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, often using reagents like sodium methoxide.
Deprotection: The tert-butoxy group can be removed under acidic conditions, such as with trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound shares the tert-butoxy group and has applications in medicinal chemistry.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another similar compound used in the synthesis of biologically active molecules.
1-tert-Butoxy-2-butoxycarbonyl-1,2-dihydroisoquinoline: This compound is used as a protecting reagent for various acidic substrates.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJFZGVOHCGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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